1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione
Description
The compound 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione is a hybrid molecule featuring a piperazine ring substituted with a 2-fluorophenyl group and an indole moiety linked via an ethane-1,2-dione bridge. The 2-fluorophenyl substituent may influence binding affinity and metabolic stability compared to other halogenated or substituted derivatives .
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c21-16-6-2-4-8-18(16)23-9-11-24(12-10-23)20(26)19(25)15-13-22-17-7-3-1-5-14(15)17/h1-8,13,22H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNYXRNLXOXWBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorophenylpiperazine with an indole derivative under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione exhibit antidepressant effects by modulating neurotransmitter systems. A study highlighted the efficacy of related piperazine derivatives in enhancing serotonin and norepinephrine levels in the brain, suggesting potential use in treating depression and anxiety disorders .
Inhibition of Nucleoside Transporters
The compound has been investigated for its role as an inhibitor of equilibrative nucleoside transporters (ENTs). ENTs are crucial for regulating adenosine levels and nucleotide synthesis. A series of analogs derived from similar structures demonstrated selective inhibition towards ENT2 over ENT1, which is significant for developing targeted therapies in cancer treatment . The selectivity profile indicates that modifications to the piperazine and indole components can enhance therapeutic efficacy.
Anticancer Properties
Initial studies suggest that this compound may possess anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines. The indole moiety is known for its ability to interact with multiple cellular targets, making it a candidate for further exploration in oncology .
Study on Structure-Activity Relationship (SAR)
A detailed SAR study examined various analogs of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), revealing insights into how structural modifications influence biological activity. The study found that certain modifications enhanced selectivity toward ENT2 while maintaining low toxicity profiles, which is crucial for clinical applications .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural Features of Analogs
Key Observations :
- Piperazine vs. Piperidine : Piperazine rings (target compound) enhance hydrogen-bonding capacity compared to piperidine (), affecting solubility and target binding .
- Indole Modifications : Sulfonyl or alkoxy groups (e.g., ) increase molecular weight and polar surface area, which may influence blood-brain barrier penetration .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
Key Observations :
- Electron-Withdrawing Groups : Chlorophenyl derivatives (f) exhibit higher yields (83%) than fluorophenyl analogs (78%), suggesting halogen electronegativity impacts reaction efficiency .
- Multi-Step Synthesis : Complex analogs (e.g., ) require lengthy procedures with moderate yields (48%), emphasizing the need for optimization in target compound synthesis .
Table 4: Functional Comparison of Analogs
Key Observations :
- Receptor Specificity: Piperazine-indole-dione hybrids (e.g., ) show nanomolar potency for 5-HT6 receptors, suggesting the target compound may share this pharmacological niche .
- Antimicrobial Potential: The 2-fluorophenyl group in ’s C1 enhances LasR inhibition, indicating a possible role for the target compound in quorum-sensing modulation .
Biological Activity
The compound 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione is a synthetic derivative with potential biological applications. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 497.498 g/mol. The structural features include a piperazine ring and an indole moiety, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its antimicrobial properties and cytotoxicity against different cell lines.
Antimicrobial Activity
Research indicates that derivatives of indole and piperazine exhibit significant antimicrobial properties. For instance, compounds similar to This compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.98 µg/mL | 1.50 µg/mL |
| MRSA | 7.80 µg/mL | 12.50 µg/mL |
| Candida albicans | 62.50 µg/mL | 70.00 µg/mL |
These results suggest that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .
Cytotoxicity Studies
The cytotoxic effects of This compound have been evaluated against various cancer cell lines. In vitro studies reveal that the compound exhibits significant antiproliferative activity with IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | <10 |
| HeLa (cervical cancer) | <15 |
| MCF-7 (breast cancer) | <12 |
These findings indicate that the compound may selectively target rapidly dividing cancer cells while sparing normal cells .
The mechanisms through which This compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may inhibit key enzymes involved in bacterial DNA replication and cellular proliferation.
Case Study: Inhibition of DNA Gyrase
One study demonstrated that similar compounds inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. The inhibition was quantified using fluorescence assays, showing significant uptake into bacterial cells and subsequent inhibition of cell division .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential coupling of the 2-fluorophenylpiperazine moiety with the indole-dione core. Key steps include:
- Acylation : Reacting 2-(1H-indol-3-yl)-2-oxoacetyl chloride with 4-(2-fluorophenyl)piperazine under anhydrous conditions (e.g., DCM, 0–5°C) to form the dione linkage.
- Yield Optimization : Adjusting parameters such as stoichiometry (1.2:1 molar ratio of piperazine to acyl chloride), solvent polarity (THF or DMF for better solubility), and temperature (room temperature for 12–24 hours) .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. NMR and LC-MS are critical for verifying structural integrity .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks. Key signals include the indole NH (~10.5 ppm), fluorophenyl aromatic protons (7.2–7.6 ppm), and dione carbonyl carbons (~190–200 ppm) .
- Mass Spectrometry (HRMS) : ESI-HRMS confirms molecular weight (e.g., [M+H]⁺ at m/z 406.1452 for C₂₄H₂₁FN₃O₂⁺).
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond angles and torsional strain in the piperazine-indole-dione system .
Q. What solubility and stability profiles are critical for in vitro assays?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO (≥10 mM stock solutions). Co-solvents like PEG-400 or cyclodextrin derivatives improve aqueous solubility for cell-based assays .
- Stability : Store lyophilized powder at −20°C under inert gas (argon). Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) to detect hydrolysis of the dione moiety under acidic/basic conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for specific biological targets?
- Methodological Answer :
- Core Modifications : Replace the 2-fluorophenyl group with electron-withdrawing groups (e.g., Cl, CF₃) to enhance binding to hydrophobic enzyme pockets. For example, 4-chlorophenyl analogs showed improved anticancer activity in Hela cells (IC₅₀ = 1.2 µM vs. 3.5 µM for the parent compound) .
- Piperazine Substitution : Introduce methyl or benzyl groups to the piperazine nitrogen to modulate blood-brain barrier permeability. Molecular docking (AutoDock Vina) predicts interactions with CNS targets like NMDA receptors .
- Biological Validation : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity (KD) to target proteins (e.g., HIV-1 gp120 or NMDA GluN2B) .
Q. What experimental approaches resolve contradictions in reported biological activities (e.g., anti-HIV vs. anticancer effects)?
- Methodological Answer :
- Target Profiling : Perform kinase/GPCR screening panels (e.g., Eurofins CEREP) to identify off-target effects. For example, fluorophenylpiperazine derivatives may inhibit both HIV-1 attachment (via gp120) and PI3K/Akt pathways (anticancer) .
- Mechanistic Studies : Use RNA-seq or phosphoproteomics to map signaling pathways altered by the compound. Contrast results across cell lines (e.g., HIV-infected T-cells vs. A549 lung cancer cells) to clarify context-dependent activity .
- Dose-Response Analysis : Compare EC50 values in antiviral (nM range) vs. anticancer (µM range) assays to prioritize therapeutic applications .
Q. How can computational modeling predict metabolic liabilities and guide prodrug design?
- Methodological Answer :
- Metabolism Prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., dione hydrolysis or piperazine N-oxidation). Cytochrome P450 (CYP3A4/2D6) liability is common in piperazine-containing compounds .
- Prodrug Strategies : Mask the dione moiety as a ketal or ester (e.g., 1,3-dioxolane derivatives) to improve oral bioavailability. Validate hydrolysis kinetics in simulated gastric fluid (pH 2.0) and human liver microsomes .
Data Contradiction Analysis
Q. Why do synthetic yields vary widely (57–83%) across similar dione derivatives, and how can reproducibility be ensured?
- Methodological Answer :
- Reaction Monitoring : Use in situ FTIR or LC-MS to track intermediate formation (e.g., acylation of piperazine). Low yields (<60%) often result from incomplete coupling or side reactions (e.g., indole oxidation) .
- Catalyst Screening : Test Lewis acids (ZnCl₂, BF₃·Et₂O) to accelerate acylation. For example, BF₃·Et₂O increased yields to >75% in analogous indole-dione syntheses .
- Scale-Up Protocols : Optimize mixing efficiency (e.g., flow chemistry) and solvent removal (rotary evaporation vs. lyophilization) for batch-to-batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
